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molecular formula C9H8Cl2 B1618878 1,2-Dichloro-4-isopropenylbenzene CAS No. 41575-21-7

1,2-Dichloro-4-isopropenylbenzene

Cat. No. B1618878
M. Wt: 187.06 g/mol
InChI Key: ZPVVNLOZNJMZMS-UHFFFAOYSA-N
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Patent
US04447542

Procedure details

3,4-dichloro-α-methylstyrene (21.9 g, 118 mmole), approximately 100 mg platinum oxide, and 125 ml absolute ethanol were shaken on a Paar Hydrogenator for four hours, at an initial hydrogen pressure of 50 psi. The material was then filtered through celite, and the solvent removed by distillation at atmospheric pressure. The resulting residual material was distilled at reduced pressure to produce 19.9 g (95% yield) of 3,4-dichlorocumene, bp 123°-126° C.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([CH3:7])=[CH2:6].[H][H]>[Pt]=O.C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([CH3:7])[CH3:6])[CH:8]=[CH:9][C:10]=1[Cl:11]

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
ClC=1C=C(C(=C)C)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The material was then filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residual material was distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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